molecular formula C9H12FNO2 B2390882 1-Amino-3-(4-fluorophenoxy)propan-2-ol CAS No. 51448-33-0

1-Amino-3-(4-fluorophenoxy)propan-2-ol

Cat. No.: B2390882
CAS No.: 51448-33-0
M. Wt: 185.198
InChI Key: LKRGICBCCHGVLQ-UHFFFAOYSA-N
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Description

1-Amino-3-(4-fluorophenoxy)propan-2-ol is a chemical compound with the molecular formula C9H12FNO2 and a molecular weight of 185.2 g/mol . This compound features an amino group, a fluorophenoxy group, and a propanol backbone, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(4-fluorophenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenol with epichlorohydrin to form 3-(4-fluorophenoxy)propan-1-ol, which is then aminated using ammonia or an amine source under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(4-fluorophenoxy)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-3-(4-fluorophenoxy)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-3-(4-fluorophenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorophenoxy group can participate in hydrophobic interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

    1-Amino-3-(4-chlorophenoxy)propan-2-ol: Similar structure but with a chlorine atom instead of fluorine.

    1-Amino-3-(4-bromophenoxy)propan-2-ol: Similar structure but with a bromine atom instead of fluorine.

    1-Amino-3-(4-methylphenoxy)propan-2-ol: Similar structure but with a methyl group instead of fluorine.

Uniqueness: 1-Amino-3-(4-fluorophenoxy)propan-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-amino-3-(4-fluorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRGICBCCHGVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CN)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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